molecular formula C9H13N3O4 B2862276 5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione CAS No. 1009666-48-1

5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione

Cat. No. B2862276
M. Wt: 227.22
InChI Key: MOEWNZSTUMZZHS-UHFFFAOYSA-N
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Description

“5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione” is a chemical compound with the molecular formula C9H13N3O4 and a molecular weight of 227.22 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1COCCN1C(=O)CC2C(=O)NC(=O)N2 . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted melting point of 211.28° C and a predicted boiling point of 497.18° C . The density is predicted to be approximately 1.3 g/cm^3 . The refractive index is predicted to be n 20D 1.52 .

Scientific Research Applications

Ring Transformation and Chemical Reactivity

Research on imidazolidine-2,4-diones, closely related to 5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione, has explored their chemical transformations. For instance, studies have demonstrated the conversion of hydantoins to imidazoles under specific conditions, highlighting the reactivity and potential for creating novel compounds (Schläpfer-Dähler, Mukherjee-Müller, & Heimgartner, 1992). Such transformations are crucial for developing new pharmacological agents.

Antiproliferative Activity

Compounds bearing the morpholinoethyl group and a substituted imidazole segment have been designed and synthesized for their anticancer properties. Notably, some of these compounds showed promising antiproliferative activity against various human cancer cell lines, such as MCF-7, Hela, and A549, indicating their potential in cancer therapy (Liu, Zhang, Zhang, & Yan, 2018).

Crystal and Molecular Structure

The crystal and molecular structure of derivatives of 5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione have been extensively studied to understand their conformational preferences. These insights are vital for drug design, providing a foundation for understanding how molecular structure influences biological activity (Abdel-Aziz, Ghabbour, El-Azab, Khalil, Fun, & El-Sherbeny, 2016).

Hypoglycemic and Anti-inflammatory Activity

Investigations into the hypoglycemic and anti-inflammatory potential of novel substituted thiazolidine-2,4-diones, including morpholino(phenyl)methyl derivatives, have shown significant activity. These findings suggest the utility of such compounds in treating conditions like diabetes and inflammation, with molecular docking studies supporting their mechanism of action (Karumanchi, Atmakuri, Mandava, & Rajala, 2019).

Antioxidant Properties

Thiazolidine-2,4-dione derivatives, including those related to 5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione, have been synthesized and evaluated for their antioxidant capacity. The studies reveal that some of these compounds exhibit potent antioxidant and antiradical activities, highlighting their potential in combating oxidative stress-related diseases (Marc, Stana, Oniga, Pîrnău, Vlase, & Oniga, 2019).

Safety And Hazards

As this compound is used for research purposes, it’s important to handle it with care and follow all safety guidelines. Specific safety and hazard information may be provided by the supplier or in the Safety Data Sheet (SDS) for the compound .

Future Directions

The future directions for this compound are not clearly defined in the available resources. As it’s used for research purposes, it could potentially be explored in various scientific studies .

properties

IUPAC Name

5-(2-morpholin-4-yl-2-oxoethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c13-7(12-1-3-16-4-2-12)5-6-8(14)11-9(15)10-6/h6H,1-5H2,(H2,10,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEWNZSTUMZZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione

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